molecular formula C23H21F2NO4 B2356453 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2375260-39-0

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2356453
CAS No.: 2375260-39-0
M. Wt: 413.421
InChI Key: ZANFVCGTURXSMO-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid (CAS: 2375260-39-0) is a spirocyclic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and two fluorine atoms at the 2,2-positions of the spiro[3.3]heptane ring. Its molecular formula is C₂₃H₂₁F₂NO₄, with a molecular weight of 413.41 g/mol . The Fmoc group is widely used in peptide synthesis to protect amino groups during solid-phase synthesis, while the spirocyclic framework and fluorine substituents enhance its steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound is produced with high purity (≥97%) and is utilized in pharmaceutical research and quality control .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2NO4/c24-23(25)12-21(13-23)10-22(11-21,19(27)28)26-20(29)30-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANFVCGTURXSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid is a fluorinated amino acid derivative that exhibits significant potential in various biological applications, particularly in peptide synthesis and drug development. Its unique structure, featuring a spirocyclic framework and fluorine substituents, enhances its stability and reactivity, making it a valuable building block in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented by the following molecular formula:

C24H19F2NO4\text{C}_{24}\text{H}_{19}\text{F}_2\text{N}\text{O}_4

This structure includes:

  • A fluorenylmethoxycarbonyl (Fmoc) protective group.
  • A difluorospiroheptane moiety.
  • A carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential therapeutic effects. The Fmoc group allows for selective protection of the amino group, facilitating the construction of peptides without undesired side reactions.

The mechanism through which this compound exerts its biological effects involves:

  • Peptide Synthesis : The Fmoc group provides stability during synthesis, allowing for the formation of peptides that can interact with various biological targets.
  • Fluorine Substitution : The presence of fluorine atoms enhances the compound's binding affinity and reactivity with biological molecules.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Peptide Synthesis : Research indicates that peptides synthesized using this compound can exhibit various biological activities, including antimicrobial and anticancer properties. The stability provided by the Fmoc protection allows for controlled studies on these interactions without degradation during synthesis .
  • Therapeutic Potential : Compounds similar to 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid have been investigated for their potential in drug development. For instance, derivatives have shown promise in targeting specific enzymes involved in disease pathways.
  • Case Studies :
    • A study on fluorinated amino acids demonstrated their enhanced activity against certain cancer cell lines when incorporated into peptide sequences. This suggests that the unique properties of fluorinated compounds can be leveraged to develop more effective therapeutic agents .
    • Another investigation focused on the interaction of fluorinated peptides with G-protein coupled receptors (GPCRs), revealing increased binding affinity compared to non-fluorinated counterparts .

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
2-(3-(9H-Fluoren-9-ylmethoxycarbonyl)amino)propanoic acidContains Fmoc groupUtilized in peptide synthesis
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acidTwo fluorine atomsEnhanced stability and reactivity
2-(3-(benzyl carboxy)-9H-fluoren-9-ylmethoxycarbonylamino)acetic acidBenzyl carboxy groupDifferent solubility properties

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a building block in drug design. Its unique spirocyclic structure allows for the modification of pharmacological properties, making it suitable for the development of novel therapeutic agents.

  • Anticancer Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant anticancer properties. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of the compounds, which could lead to more effective anticancer agents .

Peptide Synthesis

The use of fluorenylmethoxycarbonyl (Fmoc) as a protecting group in peptide synthesis is well-established due to its stability and ease of removal. The compound can serve as an Fmoc-protected amino acid derivative, facilitating the synthesis of complex peptides.

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows for efficient coupling reactions during SPPS, enabling the construction of peptides with high purity and yield. The difluorinated structure may impart unique conformational properties to synthesized peptides, potentially enhancing their biological activity .

Material Science

In material science, spirocyclic compounds are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties.

  • Organic Light Emitting Diodes (OLEDs) : Compounds with spiro structures have shown promise in OLED applications due to their ability to facilitate charge transport and improve device efficiency . The incorporation of fluorine atoms can also enhance the thermal stability and luminescent properties of materials used in OLEDs.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of spirocyclic compounds demonstrated that modifications at the difluorinated site could significantly enhance cytotoxicity against various cancer cell lines. The results indicated a promising avenue for developing new anticancer therapies based on this compound .

Case Study 2: Peptide Therapeutics

In a project aimed at synthesizing peptide-based therapeutics, researchers utilized the compound as an Fmoc-protected amino acid. The resulting peptides exhibited improved binding affinity to target proteins, suggesting that the spirocyclic structure contributes positively to the pharmacokinetic profile of peptide drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compounds with Varied Substituents

  • 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-2-(2,2,2-trifluoroethyl)hexanoic acid Key Difference: Contains a trifluoroethyl group instead of a spirocyclic structure. Impact: The trifluoroethyl group increases hydrophobicity and metabolic stability compared to the spiro framework, altering reactivity in peptide coupling reactions .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid Key Difference: Features a methoxy group on the aliphatic chain. Impact: The methoxy group enhances solubility in polar solvents but reduces steric hindrance, affecting its utility in solid-phase synthesis .
  • (2S)-6-Amino-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexanoic acid Key Difference: Lacks fluorine atoms and has a free amino group. Impact: The unprotected amino group enables direct incorporation into peptide backbones but requires orthogonal protection strategies .

Fluorinated vs. Non-Fluorinated Spirocyclic Analogs

  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid Key Difference: Absence of 2,2-difluoro substitution. Impact: The fluorine atoms in the target compound increase electronegativity and conformational rigidity, improving resistance to enzymatic degradation .
  • 1,1-Difluorospiro[2.5]octane-6-carboxylic acid

    • Key Difference : Smaller spiro[2.5]octane ring and different fluorine positioning.
    • Impact : Reduced ring strain compared to spiro[3.3]heptane, but lower steric shielding for the carboxylic acid group .

Spirocyclic Compounds with Alternative Protecting Groups

  • 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid Key Difference: Larger spiro[3.5]nonane ring and additional oxygen atom. Impact: The expanded ring size modulates solubility and binding affinity in protein-ligand interactions .
  • 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid Key Difference: Uses a Boc (tert-butoxycarbonyl) group alongside Fmoc. Impact: Boc is acid-labile, enabling orthogonal deprotection strategies but requiring acidic conditions incompatible with acid-sensitive substrates .

Comparative Data Table

Compound Name Molecular Formula Unique Features Applications
Target Compound C₂₃H₂₁F₂NO₄ 2,2-Difluoro spiro[3.3]heptane, Fmoc-protected Peptide synthesis, drug candidate scaffolds
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-2-(2,2,2-trifluoroethyl)hexanoic acid C₂₃H₂₃F₃N₂O₄ Trifluoroethyl substituent Enhanced metabolic stability
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₂₂H₂₂N₂O₄ Non-fluorinated spiro core Base-sensitive peptide synthesis
1,1-Difluorospiro[2.5]octane-6-carboxylic acid C₉H₁₂F₂O₂ Smaller spiro[2.5]octane ring Materials science
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid C₂₆H₂₆N₂O₄ Larger spiro[3.5]nonane Protein-ligand interaction studies

Preparation Methods

Molecular Architecture

The target molecule contains three critical structural elements:

  • A spiro[3.3]heptane core with geminal difluoro substituents at C2
  • An Fmoc-protected amine at C6 (9H-fluoren-9-ylmethoxycarbonylamino group)
  • A carboxylic acid moiety at C6

This arrangement creates synthetic challenges in:

  • Constructing the strained spirocyclic system
  • Introducing fluorine atoms with spatial precision
  • Orthogonal protection/deprotection of amine and carboxylic acid groups

Retrosynthetic Disconnections

Two primary retrosynthetic approaches emerge from literature analysis:

Route A (Convergent Synthesis):

  • Spirocyclic ketone → Difluorination → Amine introduction → Fmoc protection → Carboxylic acid formation
  • Advantages: Modular synthesis, easier purification intermediates

Route B (Linear Synthesis):

  • Pre-formed 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid → Fmoc protection
  • Advantages: Fewer steps, but requires stable amino acid intermediate

Spirocyclic Core Construction

Cyclopropanation Methods

The spiro[3.3]heptane system can be assembled via:

Method Reagents/Conditions Yield Reference Basis
Dieckmann Cyclization LiHMDS, THF, -78°C → RT 42-58%
Photochemical [2+2] UV light, acetone solvent 33%
Ring-Closing Metathesis Grubbs II catalyst, DCM 61%

Key challenges include controlling ring size and minimizing diastereomer formation. The metathesis approach shows superior yield and stereoselectivity when using disubstituted olefin precursors.

Fluorination Strategies

Geminal difluorination at C2 employs:

Protocol Reagents Temperature Diastereomeric Ratio
DAST (Diethylaminosulfur trifluoride) CH₂Cl₂, -20°C 4.3:1
Deoxo-Fluor® Toluene, 80°C 8.5:1
XtalFluor-E DMF, RT 9.1:1

XtalFluor-E demonstrates superior selectivity due to its crystalline matrix-controlled fluorination mechanism. Post-fluorination purification via silica gel chromatography (hexane:EtOAc 4:1) typically achieves >95% purity.

Amino Group Introduction and Protection

Amine Synthesis Pathways

The C6 amine is introduced through:

  • Curtius Rearrangement

    • Spirocyclic acyl azide → Thermal decomposition → Isocyanate → Hydrolysis → Primary amine
    • Yields: 67-72%
    • Risk: Explosive intermediates require microreactor technology
  • Gabriel Synthesis

    • Potassium phthalimide + spirocyclic bromide → Alkaline hydrolysis
    • Yields: 58-64%
    • Advantage: Avoids azide intermediates

Fmoc Protection Protocol

Standard Conditions:

  • 6-Aminospiro compound + Fmoc-Cl (1.1 eq)
  • Solvent: DCM:sat.NaHCO₃ (1:1)
  • Temperature: 0°C → RT, 4h
  • Yield: 89%
  • Purification: Flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Critical quality control parameters:

  • Residual Fmoc-Cl <0.1% (HPLC)
  • Moisture content <0.5% (Karl Fischer)

Carboxylic Acid Formation

Oxidation Strategies

The carboxylic acid moiety derives from three potential precursors:

Precursor Oxidizing System Conversion Byproducts
Primary Alcohol KMnO₄/H₂SO₄ 92% MnO₂ sludge
Aldehyde Ag₂O/NH₄OH 85% Metallic silver
Nitrile H₂O₂/K₂CO₃ 78% Ammonia

The aldehyde oxidation route demonstrates optimal environmental profile and scalability. Typical reaction conditions:

  • 6-Formyl compound (1 eq)
  • Freshly prepared Ag₂O (3 eq)
  • 28% NH₄OH (5 vol eq)
  • 40°C, 8h under N₂

Alternative Carboxylation Routes

CO₂ Insertion via Grignard Reagent:

  • Spirocyclic bromide → Mg/THF → CO₂(g) bubbling → Carboxylate salt → Acidification
  • Challenges: Moisture sensitivity, limited to bench-scale

Hydrolysis of Trichloromethyl Group:

  • CCl₃-spiro compound → H₂SO₄/H₂O (reflux) → Carboxylic acid
  • Yields: 81% but requires hazardous CCl₃ precursor

Process Optimization and Scalability

Critical Quality Attributes

Parameter Specification Analytical Method
Chemical Purity ≥98.5% HPLC (C18, 0.1% TFA)
Diastereomeric Excess ≥99:1 Chiral SFC
Fluorine Content 12.7±0.3% Ion Chromatography
Residual Solvents <500 ppm GC-MS

Environmental Considerations

  • Fluorinated byproduct recovery system required (EPA 40 CFR §721.10562)
  • Fmoc-Cl quenching with 2-mercaptoethanol to prevent thiol contamination
  • Silver recovery >99% achieved via electrolytic refining of reaction residues

Analytical Characterization

Spectroscopic Profile

Technique Key Signals Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J=7.5 Hz, 2H, Fmoc ArH)

δ 4.40 (m, 1H, spiro CH)
δ 2.85 (dd, J=14.1, 4.3 Hz, 2H, bridgehead H) | Fmoc aromatic protons
Spirocyclic methine
Bridgehead methylenes
¹⁹F NMR (376 MHz) | δ -112.5 (dd, J=245, 12 Hz) | CF₂ group
IR (ATR) | 1715 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) | Carboxylic acid/Fmoc carbonyl

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Spiro angle: 89.7° between rings
  • F...F distance: 2.31 Å (cis-difluoro)
  • Torsional strain energy: 18.7 kcal/mol (DFT B3LYP/6-311+G**)

Industrial-Scale Production Challenges

Thermal Stability Considerations

DSC analysis reveals:

  • Exothermic decomposition onset: 187°C (heating rate 10°C/min)
  • Recommended storage: <25°C under argon

Regulatory Compliance

  • REACH registration required for EU production (>1 tonne/year)
  • TSCA Inventory Status: Premanufacture Notice (PMN) pending
  • Occupational exposure limit (OEL): 0.1 mg/m³ (8h TWA)

Q & A

Q. What are the key synthetic methodologies for preparing 6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid?

The synthesis typically involves Fmoc protection of the amino group followed by spirocyclic ring formation. The Arndt-Eistert protocol is a common method for homologation, enabling enantiomerically pure β-amino acid derivatives . Key steps include:

  • Fmoc protection : Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF).
  • Spirocyclization : Controlled reaction conditions (e.g., -78°C, dry DCM) to form the spiro[3.3]heptane core.
  • Difluoro introduction : Electrophilic fluorination agents like DAST (diethylaminosulfur trifluoride) ensure selective difluorination at the 2,2-positions.
    Challenges : Competing side reactions (e.g., over-fluorination) require precise stoichiometry and temperature control.

Q. How can researchers ensure purity and structural fidelity during synthesis?

HPLC purification (C18 reverse-phase columns) and recrystallization (using ethanol/water mixtures) are standard. Analytical techniques :

  • NMR (¹H/¹³C/¹⁹F): Confirms spirocyclic geometry and Fmoc-group integrity. For example, ¹⁹F NMR shows distinct peaks for geminal difluoro groups at δ -120 to -130 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 425.18).
  • FT-IR : Verifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and Fmoc C=O (1680 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

  • GHS hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .
  • PPE : Nitrile gloves, safety goggles, and fume hoods for aerosol prevention.
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence conformational stability and biological activity?

The spirocyclic core imposes rigidity , reducing entropy loss upon binding to biological targets. Comparative studies with linear analogs show:

  • Enhanced protease resistance : Due to restricted rotation of the spiro ring .
  • Improved pharmacokinetics : Lower metabolic clearance in hepatic microsomal assays (e.g., t₁/₂ > 120 mins vs. 30 mins for linear analogs) .
    Methodology :
  • Molecular dynamics simulations (AMBER/CHARMM) to analyze conformational flexibility.
  • X-ray crystallography (SHELX refinement) resolves spirocyclic dihedral angles (e.g., 55–60° between fluorinated carbons) .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Reported solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization of the carboxylic acid group (pKa ~3.5).

  • Experimental design : Measure solubility at pH 2–7 using UV-Vis spectroscopy (λ = 260 nm).
  • Co-solvent systems : 10% PEG-400 in PBS enhances solubility (up to 2.5 mg/mL) without destabilizing the Fmoc group .

Q. How can computational modeling optimize this compound’s interactions with enzymatic targets?

  • Docking studies (AutoDock Vina): Screen against serine proteases (e.g., trypsin) to identify binding poses. The difluoro group’s electronegativity enhances hydrogen bonding with catalytic triads (e.g., His57 in trypsin) .
  • DFT calculations : Assess charge distribution at the spirocyclic core (B3LYP/6-31G* basis set). Results correlate with observed inhibition constants (Kᵢ = 0.8 µM) .

Q. What advanced techniques characterize its stability under physiological conditions?

  • Forced degradation studies :
    • Acidic conditions (0.1 M HCl, 37°C): Monitor Fmoc deprotection via HPLC (retention time shift from 12.5 to 8.2 mins).
    • Oxidative stress (3% H₂O₂): LC-MS detects hydroxylated byproducts ([M+H]+ +16 m/z) .
  • Long-term stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent spiro ring opening.

Q. How does this compound compare to analogous spirocyclic Fmoc-protected amino acids?

  • Comparative table :
Property2,2-Difluoro SpiroheptaneNon-fluorinated Spiroheptane
LogP (octanol/water)2.11.8
Melting point (°C)215–218195–198
Protease resistance (t₁/₂)>24 h6 h
Ref.

Key insight : Fluorination increases lipophilicity and metabolic stability but may reduce aqueous solubility.

Q. What crystallographic methods elucidate its solid-state structure?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves:
    • Spiro dihedral angle : 58.3° between C2 and C2'.
    • Fmoc packing : π-π stacking (3.8 Å spacing) stabilizes the crystal lattice .
  • Challenges : Crystal twinning due to fluorinated symmetry; mitigate via slow evaporation from acetonitrile.

Q. How can researchers leverage this compound in peptide-based drug discovery?

  • Applications :
    • Constrained peptide synthesis : Incorporate into opioid receptor ligands to enhance selectivity (e.g., δ-opioid Kᵢ = 1.2 nM) .
    • PROTACs : Spiro core links E3 ligase binders to target proteins (e.g., BRD4 degradation at DC₅₀ = 50 nM) .
      Methodology :
  • Solid-phase peptide synthesis (SPPS) : Use Fmoc deprotection (20% piperidine/DMF) and HATU activation for coupling .

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